molecular formula C9H9N3O2S2 B3160991 7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester CAS No. 866410-58-4

7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester

Cat. No. B3160991
CAS RN: 866410-58-4
M. Wt: 255.3 g/mol
InChI Key: RFKRBJSAEDRGBL-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, is one of the chemical reactions that can occur in these compounds . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Biologically Active Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of biological and medicinal applications due to their ability to act as exquisite sensing materials and engage in coordination as well as hydrogen bonding, making them suitable for use as sensing probes. These compounds have been used in the synthesis of optical sensors and have shown significant therapeutic importance (Jindal & Kaur, 2021).

Synthetic Pathways and Chemical Reactions

Research on pyrimidine and thiazole derivatives has provided insights into synthetic routes for creating compounds with enhanced biological activity. The synthesis of various fused pyrimidines, such as pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, from barbituric acids and their analogues, has been described, indicating the versatility of pyrimidine nuclei in generating biologically potent molecules (Nandha Kumar et al., 2001).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been evaluated for in vitro antioxidant and anti-inflammatory activities, showcasing the potential of thiazole and pyrimidine cores in developing therapeutic agents with significant anti-inflammatory and antioxidant properties (Raut et al., 2020).

Optoelectronic Applications

Quinazoline and pyrimidine derivatives have been reported for their applications related to photo- and electroluminescence, including their use in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been investigated as inhibitors of various enzymes and receptors, such as phosphatidylinositol 3-kinase , ubiquitin-specific protease 7 , and α7 nicotinic acetylcholine receptors .

Mode of Action

Thiazolopyrimidines are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes.

Biochemical Pathways

Thiazolopyrimidines have been reported to affect various biochemical pathways depending on their targets . For instance, they can inhibit the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cell survival and proliferation .

Result of Action

Thiazolopyrimidines have been reported to exhibit a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of a compound . For instance, the Dimroth rearrangement, a chemical reaction involved in the synthesis of thiazolopyrimidines, is known to be influenced by factors such as pH and temperature .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

ethyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-3-14-9(13)8-12-5-6(15-2)10-4-11-7(5)16-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKRBJSAEDRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=CN=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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